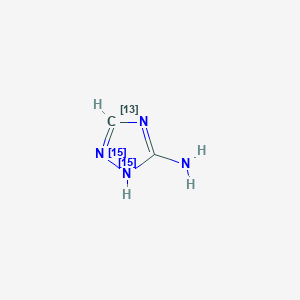
Amitrole-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amitrole-13C,15N2 is a stable isotope-labeled compound of 4H-1,2,4-Triazol-3-amine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The compound is primarily used as a tracer in metabolic studies and drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amitrole-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 4H-1,2,4-Triazol-3-amine structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled precursors. The process is carried out in specialized facilities equipped to handle stable isotopes and ensure high purity and yield of the final product. The production methods are designed to be reproducible and scalable to meet the demands of scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Amitrole-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of the isotopes .
Applications De Recherche Scientifique
Amitrole-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules in chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme activities, providing insights into biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drugs, helping to optimize their efficacy and safety.
Industry: Applied in the development of new materials and chemical processes, contributing to advancements in various industrial sectors
Mécanisme D'action
The mechanism of action of Amitrole-13C,15N2 involves its use as a tracer in various studies. The incorporation of stable isotopes allows researchers to track the movement and transformation of the compound in different systems. The molecular targets and pathways involved depend on the specific application and study design. For example, in metabolic studies, the compound may be used to trace the flow of carbon and nitrogen atoms through metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amitrole-13C2,15N2: Another isotope-labeled version of Amitrole, labeled with two carbon-13 and two nitrogen-15 atoms.
4H-1,2,4-Triazol-3-amine: The non-labeled version of Amitrole-13C,15N2, used in various chemical and biological studies .
Uniqueness
This compound is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research. The stable isotopes provide a non-radioactive and safe alternative for tracing studies, offering high sensitivity and accuracy .
Propriétés
Formule moléculaire |
C2H4N4 |
|---|---|
Poids moléculaire |
87.060 g/mol |
Nom IUPAC |
(313C,1,2-15N2)1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,5+1,6+1 |
Clé InChI |
KLSJWNVTNUYHDU-FDUDRMDNSA-N |
SMILES isomérique |
[13CH]1=[15N][15NH]C(=N1)N |
SMILES canonique |
C1=NNC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


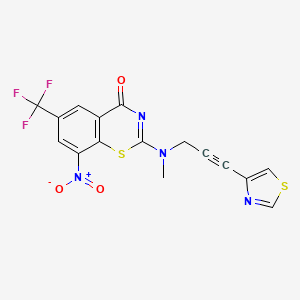

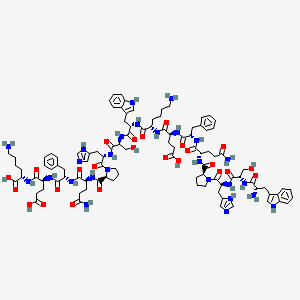
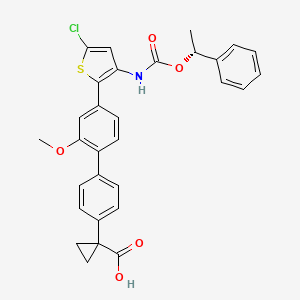

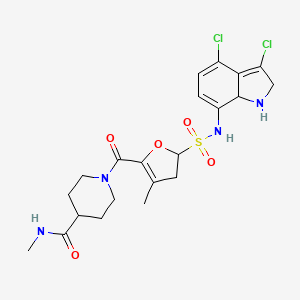

![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)



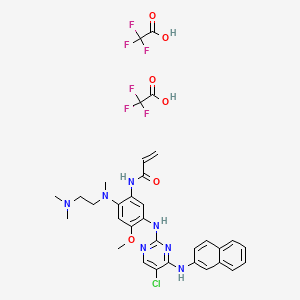

![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
